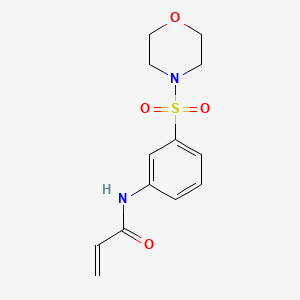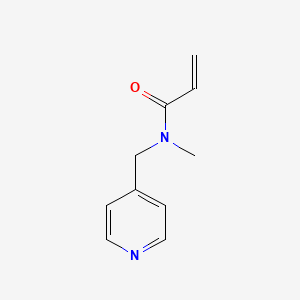
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound was first synthesized in 2004 by researchers at the National Cancer Institute (NCI) and has since been studied for its mechanism of action and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide prevents cancer cells from dividing and proliferating, ultimately leading to their death.
Biochemical and Physiological Effects
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which prevents cancer cells from dividing. In addition, it has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation is its solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. One area of research is the development of more effective methods for administering the compound in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide. Furthermore, the potential use of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide in combination with other cancer treatments is an area of interest for future research. Overall, the study of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has the potential to lead to the development of new and effective treatments for cancer.
Synthesis Methods
The synthesis of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide involves the reaction of 3-(morpholin-4-ylsulfonyl)aniline with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide with high purity.
Scientific Research Applications
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-2-13(16)14-11-4-3-5-12(10-11)20(17,18)15-6-8-19-9-7-15/h2-5,10H,1,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETFJKJOGDXYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)




![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)